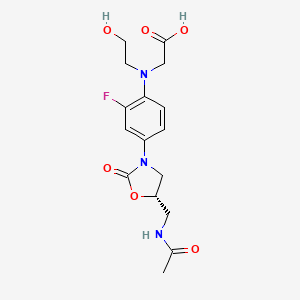

PNU-142586

Description

Properties

IUPAC Name |

2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOXQNABWWZJSO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858328 | |

| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-70-7 | |

| Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-142586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-142586 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-142586: A Technical Guide to its Mechanism of Action as a Dual Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, the primary metabolite of the oxazolidinone antibiotic linezolid, has been identified as a potent dual inhibitor of human DNA topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key experiments are summarized, and relevant signaling pathways and experimental workflows are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of antibiotic-induced toxicities.

Core Mechanism of Action: Inhibition of Topoisomerase II

This compound exerts its biological effects primarily through the inhibition of TOP2A and TOP2B.[1][2] These essential enzymes are responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. The inhibitory action of this compound disrupts these vital cellular processes, leading to antiproliferative and cytotoxic effects.[1][2]

The mechanism of inhibition involves two key aspects:

-

Impeding DNA Binding: this compound interferes with the binding of DNA to TOP2A and TOP2B, preventing the formation of the enzyme-DNA complex necessary for the catalytic cycle.[1][2]

-

Inhibition of ATP Hydrolysis: The compound inhibits the adenosine 5'-triphosphate (ATP) hydrolysis required for the enzymatic activity of topoisomerase II.[1][2][3][4]

This dual inhibition of TOP2A and TOP2B is a key factor in the hematologic toxicity, particularly thrombocytopenia, observed with prolonged linezolid therapy.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: this compound inhibits TOP2A/B, disrupting DNA replication and transcription.

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanism of action of this compound.

Table 1: Inhibition of Topoisomerase II Activity

| Parameter | Target | Value | Assay |

| IC₅₀ | TOP2A | 13.8 µM | kDNA Decatenation |

| IC₅₀ | TOP2B | 25.6 µM | kDNA Decatenation |

Data extracted from a study by Thu et al., which demonstrated dose-dependent inhibition.

Table 2: Cytotoxicity

| Cell Line | Parameter | Value |

| MEG-01 (human megakaryocytic) | IC₅₀ | 48.7 µM |

This value represents the concentration at which this compound inhibits the growth of MEG-01 cells by 50%.

Table 3: hOAT3-Mediated Transport Inhibition

| Compound | Parameter | Value |

| Lansoprazole | IC₅₀ | 0.59 ± 0.38 µM |

This data indicates that lansoprazole is a potent inhibitor of the human organic anion transporter 3 (hOAT3), which is involved in the transport of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Topoisomerase II kDNA Decatenation Assay

This assay measures the enzymatic activity of TOP2A and TOP2B by assessing their ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Workflow:

Caption: Workflow for the Topoisomerase II kDNA decatenation assay.

Methodology:

-

Reaction Setup: Reactions are typically performed in a final volume of 20-30 µL. A master mix containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA), ATP (e.g., 1 mM), and kDNA substrate (e.g., 100-200 ng) is prepared.

-

Enzyme and Inhibitor Addition: Purified recombinant human TOP2A or TOP2B is added to the reaction mix. This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A vehicle control is also included.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye and a protein denaturant (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and often followed by extraction with chloroform/isoamyl alcohol.

-

Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. The intensity of the bands corresponding to the decatenated products is quantified to determine the extent of inhibition.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of this compound on the viability of a specific cell line, such as the human megakaryocytic cell line MEG-01.

Methodology:

-

Cell Seeding: MEG-01 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

-

Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control is included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

hOAT3-Mediated Transport Assay

This in vitro assay evaluates the transport of this compound by the human organic anion transporter 3 (hOAT3) and the inhibitory effects of other compounds on this transport.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and control cells (HEK-pBK) are cultured to confluence in appropriate multi-well plates.

-

Uptake Experiment:

-

Cells are pre-incubated with a buffer solution for approximately 10 minutes at 37°C.

-

The buffer is then replaced with a solution containing a defined concentration of this compound (e.g., 1 µM).

-

For inhibition studies, various concentrations of the test inhibitor (e.g., lansoprazole) are included in the incubation solution.

-

The uptake is allowed to proceed for a specific time (e.g., 5 minutes) at 37°C.

-

-

Reaction Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The intracellular concentration of this compound is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The uptake in HEK-hOAT3 cells is compared to that in control cells to determine the extent of transporter-mediated uptake. For inhibition studies, IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound, the primary metabolite of linezolid, is a dual inhibitor of TOP2A and TOP2B, leading to the disruption of DNA replication and transcription. This mechanism is central to the antiproliferative and cytotoxic effects of the compound and is a key contributor to the hematologic toxicities associated with linezolid therapy. The provided quantitative data and detailed experimental protocols offer a valuable resource for further research into the biological activities of this compound and the development of safer therapeutic agents.

References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

An In-depth Technical Guide to PNU-142586: From Metabolite Identification to Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PNU-142586, a primary metabolite of the oxazolidinone antibiotic linezolid. While not a discovered therapeutic agent itself, the history and scientific investigation of this compound are critical for understanding and mitigating the adverse effects of linezolid, particularly hematological toxicity. This document details its identification, synthesis, mechanism of action in toxicity, pharmacokinetic profile, and the experimental methodologies used in its study.

Discovery and History: Unraveling a Key Player in Linezolid Toxicity

The discovery of this compound is intrinsically linked to the clinical use and safety profiling of the antibiotic linezolid. Linezolid, a crucial weapon against multidrug-resistant Gram-positive infections, is known to be associated with hematologic toxicity, such as thrombocytopenia, with prolonged use.[1] Initial investigations into the metabolism of linezolid identified two major, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and this compound (a hydroxyethyl glycine metabolite).[2][3] These metabolites are formed through the oxidative cleavage of linezolid's morpholine ring.[3][4]

Subsequent clinical observations revealed that the accumulation of these metabolites, particularly in patients with renal insufficiency, might be linked to the development of thrombocytopenia.[3][4] This hypothesis was challenging to confirm initially due to the poor availability of pure this compound for research.[3][4] The synthesis of this compound was a critical step that enabled further investigation into its clinical significance.[4] More recent clinical studies have solidified the association between elevated plasma concentrations of this compound and an increased risk of linezolid-induced toxicity.[1][5] This has shifted the focus of toxicity studies from the parent drug alone to its metabolic byproducts.

Synthesis of this compound

The chemical synthesis of this compound has been crucial for enabling detailed toxicological and pharmacological studies. A common synthetic route involves utilizing a shared intermediate with the synthesis of PNU-142300.[4]

A representative synthesis protocol is as follows[6]:

-

Intermediate Preparation : The synthesis often starts from a protected precursor similar to that used in the synthesis of linezolid itself.

-

Staudinger Reaction and Acetylation : Key steps include a Staudinger reaction, followed by acetylation and debenzylation of a common synthetic intermediate.

-

N-Alkylation : N-alkylation is then performed to yield a precursor to this compound.

-

Purification and Deprotection : The resulting carboxylic acid is then separated and purified. This intermediate can be unstable due to potential lactonization.

-

Final Deprotection : The final step typically involves the removal of a protecting group, such as a tert-butyldimethylsilyl (TBS) group, using a reagent like tetrabutylammonium fluoride in tetrahydrofuran (THF).

-

Purification : The final product, this compound, is then purified using techniques like silica gel column chromatography.

Mechanism of Action in Toxicity

Recent research has elucidated the molecular mechanism by which this compound contributes to hematologic toxicity. The primary targets have been identified as DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B).[1]

This compound disrupts the processes of DNA replication and transcription by:[1]

-

Impeding the binding of DNA to TOP2A and TOP2B.

-

Inhibiting the hydrolysis of adenosine 5'-triphosphate (ATP), which is essential for topoisomerase function.

This ultimately leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which manifests as hematologic toxicity.[1] Furthermore, this compound has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines, the precursor cells to platelets.[7][8]

Caption: Proposed mechanism of this compound-induced toxicity.

Pharmacokinetics and Clinical Significance

The pharmacokinetic profile of this compound is a critical factor in its toxicological impact. The accumulation of this metabolite is significantly influenced by renal function.

| Parameter | Population Mean Value | Influencing Covariate | Reference |

| Total Clearance (CL) | 13.54 L/h | Creatinine Clearance (CLcr) | [2][9] |

| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | - | [2][9] |

| Renal Function (CLcr) | Estimated Cmin (µg/mL) | Estimated AUC (mg·h/L) | Reference |

| Normal (90 mL/min) | 0.7 | 25.7 | [2] |

| Severe Dysfunction (15 mL/min) | 4.5 | 107.1 | [2] |

A retrospective study identified predictive thresholds of this compound concentrations for the development of linezolid-induced thrombocytopenia (LIT)[5]:

-

Crough ≥ 1.43 µg/mL

-

AUC₂₄ ≥ 37.8 mg·h/L

Multivariate analysis revealed that a this compound Crough ≥ 1.43 µg/mL was an independent risk factor for LIT (Odds Ratio = 37.60).[5]

The elimination of this compound is mediated, in part, by human organic anion transporter 3 (hOAT3).[8] Co-administration of drugs that inhibit hOAT3, such as the proton pump inhibitor lansoprazole, can lead to increased plasma concentrations of this compound and exacerbate the risk of thrombocytopenia.[8]

Key Experimental Protocols

The investigation of this compound has relied on a variety of in vitro and in vivo experimental models.

This assay is used to determine if this compound is a substrate for the hOAT3 transporter.

-

Cell Culture : HEK293 cells are stably transfected to express hOAT3 (HEK-hOAT3). Non-transfected HEK293 cells serve as a control.

-

Preincubation : Cells are preincubated in a buffer solution for 10 minutes at 37°C.

-

Incubation : Cells are then incubated with a solution containing this compound (e.g., 1 µM) for a specified time at 37°C.

-

Inhibition Studies : To confirm transporter-mediated uptake, the incubation is repeated in the presence of a known hOAT3 inhibitor (e.g., 100 µM probenecid) or the investigational inhibitor (e.g., lansoprazole).[8]

-

Quantification : The intracellular concentration of this compound is measured using a suitable analytical method, such as ultra-performance liquid chromatography (UPLC).[2]

Caption: Experimental workflow for an hOAT3 uptake assay.

Population PK modeling is used to analyze sparse data from clinical studies to understand the pharmacokinetics of this compound in a patient population and identify factors that influence drug exposure.

-

Data Collection : Plasma concentration data of linezolid and its metabolites are collected from patients at various time points. Demographic and laboratory data (e.g., creatinine clearance) are also recorded.[9]

-

Analytical Method : Plasma concentrations are determined using a validated method like UPLC.[2]

-

Model Development : A structural PK model (e.g., a one-compartment model) is developed. Statistical models for inter-individual variability and residual error are also defined.

-

Covariate Analysis : The influence of patient characteristics (covariates) on PK parameters (like clearance) is tested. For this compound, creatinine clearance has been identified as a significant covariate for its clearance.[2][9]

-

Model Validation : The final model is validated using techniques such as goodness-of-fit plots and bootstrap analysis.

-

Simulation : The final model can be used to simulate this compound concentrations under different clinical scenarios (e.g., varying degrees of renal impairment).[9]

Conclusion and Future Directions

This compound, once considered an inactive metabolite of linezolid, is now recognized as a key mediator of its hematologic toxicity. The discovery of its mechanism of action involving topoisomerase II inhibition and the quantification of its pharmacokinetic profile have provided a deeper understanding of linezolid's adverse effects. This knowledge underscores the importance of studying drug metabolites in safety pharmacology.

Future research should focus on developing strategies to mitigate the accumulation of this compound, particularly in vulnerable patient populations such as those with renal impairment. Therapeutic drug monitoring that includes not only the parent drug but also its key metabolites like this compound could lead to more personalized and safer dosing strategies for linezolid.[5] Further investigation into the specifics of this compound-induced mitochondrial dysfunction may also reveal potential avenues for cytoprotective co-therapies.

References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Synthesis of Linezolid Metabolites PNU-142300 and this compound toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 4. Synthesis of Linezolid Metabolites PNU-142300 and this compound toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and this compound on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Linezolid Metabolites PNU-142300 and this compound toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 7. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, this compound, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and this compound in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PNU-142586 in Linezolid Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a potent oxazolidinone antibiotic, is a critical tool in combating multidrug-resistant Gram-positive infections. However, its clinical utility is often hampered by significant hematologic toxicity, most notably myelosuppression. Emerging evidence has pinpointed PNU-142586, a primary metabolite of linezolid, as a key mediator of these adverse effects. This technical guide provides an in-depth analysis of the role of this compound in linezolid toxicity, summarizing the latest research findings, quantitative data, and experimental methodologies. A central focus is the elucidation of the molecular mechanisms through which this compound exerts its cytotoxic effects, primarily through the inhibition of DNA topoisomerases and subsequent mitochondrial dysfunction.

Introduction: Linezolid and the Challenge of Hematologic Toxicity

Linezolid exerts its antibacterial action by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.[1] While effective, prolonged linezolid therapy is associated with a significant risk of reversible myelosuppression, including thrombocytopenia and anemia.[2] Initial hypotheses centered on the parent drug's off-target effects on mitochondrial protein synthesis, a known vulnerability for the oxazolidinone class of antibiotics.[3][4][5] However, recent investigations have shifted the focus to the pharmacological activity of its metabolites.

Linezolid is metabolized in the liver to two main inactive metabolites, this compound and PNU-142300, through a non-enzymatic oxidation of the morpholine ring.[6][7] These metabolites are primarily cleared by the kidneys.[6][7] Consequently, patients with renal impairment exhibit significantly elevated plasma concentrations of this compound and PNU-142300, correlating with a higher incidence of linezolid-induced thrombocytopenia.[8][9] This clinical observation has spurred intensive research into the direct toxicological role of these metabolites.

This compound: The Culprit in Linezolid-Induced Toxicity

Clinical and preclinical studies have now firmly established a causal link between elevated this compound exposure and linezolid-induced hematologic toxicity, even in patients without pre-existing renal dysfunction.[1][10][11]

Mechanism of Action: Targeting DNA Topoisomerases

The primary mechanism through which this compound induces cytotoxicity is by targeting and inhibiting two critical nuclear enzymes: DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B).[1][10][11] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.

The proposed signaling pathway is as follows:

This compound disrupts the function of TOP2A and TOP2B by:

-

Impeding DNA Binding: It prevents the enzymes from effectively binding to DNA, a crucial step for their catalytic activity.[1][10]

-

Inhibiting ATP Hydrolysis: It blocks the adenosine 5'-triphosphate hydrolysis required for enzyme turnover and the re-ligation of DNA strands.[1][10]

This dual inhibition leads to the disruption of DNA replication and transcription, ultimately triggering antiproliferative and cytotoxic effects in rapidly dividing cells, such as hematopoietic progenitors in the bone marrow.[1][10]

The Link to Mitochondrial Dysfunction

The cytotoxic cascade initiated by this compound culminates in mitochondrial dysfunction.[1][10][11] While the parent compound, linezolid, is a known inhibitor of mitochondrial protein synthesis, the actions of this compound on nuclear DNA integrity likely exacerbate this effect.[3][4][5] The resulting energy deficit and oxidative stress contribute significantly to the observed hematologic toxicity. Some studies suggest that the oxidative stress induced by linezolid may be a contributing factor to its hematological effects, and antioxidant supplementation could potentially mitigate this toxicity.[12]

Quantitative Data on this compound and Linezolid Toxicity

Several studies have quantified the relationship between this compound concentrations and the risk of linezolid-induced toxicity.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for linezolid and its metabolites.

| Parameter | Linezolid | PNU-142300 | This compound | Reference |

| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h | [13] |

| Volume of Distribution (Vd) | 47.1 L | Assumed same as Linezolid | Assumed same as Linezolid | [9][13] |

| Primary Route of Elimination | Metabolism & Renal | Renal | Renal | [6][7] |

Note: Clearance of all compounds is influenced by creatinine clearance (CLcr).[13]

Accumulation in Renal Impairment

Patients with renal impairment exhibit a significant accumulation of linezolid metabolites.

| Metabolite | Fold Increase in Serum Concentration (Renal Impairment vs. Normal) | Reference |

| PNU-142300 | 3.3-fold | [14] |

| This compound | 2.8-fold | [14] |

Predictive Thresholds for Thrombocytopenia

Receiver operating characteristic (ROC) analysis has identified predictive thresholds for this compound concentrations associated with the development of linezolid-induced thrombocytopenia (LIT).

| Parameter | Predictive Threshold | Reference |

| This compound Trough Concentration (Ctrough) | ≥1.43 µg/mL | [15] |

| This compound 24-hour Area Under the Curve (AUC24) | ≥37.8 mg·h/L | [15] |

Multivariate analysis has further identified a this compound Ctrough of ≥1.43 µg/mL as an independent risk factor for LIT, with an odds ratio of 37.60.[15]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the role of this compound in linezolid toxicity.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound-mediated toxicity.

Detailed Methodologies

-

Cell Culture and Proliferation Assays: Human cell lines, such as K562 (erythroleukemia) and HEK (human embryonic kidney), are cultured under standard conditions.[5] To assess the antiproliferative effects of this compound, cells are treated with varying concentrations of the metabolite. Cell viability and proliferation can be measured using techniques like the MTT assay or direct cell counting with a hemocytometer.

-

Topoisomerase II Activity Assays: The inhibitory effect of this compound on TOP2A and TOP2B can be determined using commercially available kits that measure the relaxation of supercoiled plasmid DNA. The degree of inhibition is quantified by analyzing the different DNA topoisomers on an agarose gel.

-

Mitochondrial Protein Synthesis Inhibition: This can be assessed by measuring the incorporation of [35S]methionine into intact mitochondria isolated from rat heart or other tissues.[3][5] A reduction in radiolabel incorporation in the presence of this compound indicates inhibition of mitochondrial protein synthesis.

-

Western Blot Analysis: To confirm the impact on mitochondrial protein synthesis, Western blotting can be used to measure the levels of specific mitochondrial-encoded proteins, such as cytochrome c oxidase subunit I (COX-I), in cells treated with this compound.[5]

-

Animal Studies: Rodent models, typically rats, are administered linezolid for a specified duration.[2] Blood samples are collected at various time points to perform complete blood counts (CBCs) to assess for hematologic toxicity (e.g., thrombocytopenia, anemia). Plasma concentrations of linezolid and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Population Pharmacokinetic (PK) Modeling: Clinical data from patients receiving linezolid is analyzed using population PK modeling software (e.g., NONMEM).[13] This allows for the estimation of pharmacokinetic parameters for linezolid and its metabolites and the identification of covariates (such as renal function) that influence drug and metabolite clearance.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a primary driver of linezolid-induced hematologic toxicity. Its mechanism of action, centered on the inhibition of DNA topoisomerases, represents a significant departure from the previously held belief that mitochondrial protein synthesis inhibition by the parent drug was the sole cause. This new understanding has several important implications for drug development and clinical practice:

-

Therapeutic Drug Monitoring: Monitoring plasma concentrations of this compound, in addition to linezolid, may be a more accurate strategy for predicting and mitigating the risk of hematologic toxicity, particularly in patients with renal impairment.[15]

-

Development of Safer Oxazolidinones: Future drug discovery efforts in the oxazolidinone class should include early screening for the formation of toxic metabolites and their activity against host cell targets like topoisomerases.

-

Personalized Dosing Strategies: A deeper understanding of the factors influencing the metabolism of linezolid to this compound could enable the development of personalized dosing algorithms to minimize toxicity while maintaining efficacy.

Further research is warranted to fully elucidate the complex interplay between this compound, mitochondrial dysfunction, and oxidative stress. Additionally, investigating the potential for genetic predispositions to influence linezolid metabolism and toxicity could open new avenues for patient stratification and risk management.

References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hematologic Effects of Linezolid: Summary of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Linezolid Metabolites PNU-142300 and this compound toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and this compound in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and this compound on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142586 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is a major metabolite of the oxazolidinone antibiotic, Linezolid.[1] Unlike its parent compound, this compound is microbiologically inactive. However, it has garnered significant scientific interest due to its association with Linezolid-induced hematologic toxicity, particularly thrombocytopenia.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a DNA topoisomerase II inhibitor.

Chemical Structure and Properties

This compound is structurally distinct from Linezolid, primarily due to the oxidative cleavage of the morpholine ring. The chemical identity and key properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S)-N-({3-[4-(Carboxymethyl(2-hydroxyethyl)amino)-3-fluorophenyl]-2-oxooxazolidin-5-yl}methyl)acetamide | ChemSpider |

| Molecular Formula | C₁₆H₂₀FN₃O₆ | DrugBank Online |

| Molecular Weight | 369.35 g/mol | DrugBank Online |

| Appearance | White to off-white solid | (Predicted) |

| Water Solubility | 1.33 mg/mL | DrugBank Online[4] |

| logP | 0.06 | DrugBank Online[4] |

| pKa (Strongest Acidic) | 3.66 | DrugBank Online[4] |

| pKa (Strongest Basic) | -1.2 | DrugBank Online[4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| Predicted MS/MS (Positive Ion Mode) | splash10-0fk9-0009000000-ffb3f54bb257e7fafda7 |

| Predicted MS/MS (Negative Ion Mode) | splash10-0a4i-9026000000-6b0fc167840ec5257819 |

Synthesis of this compound

The synthesis of this compound has been reported in the literature, typically involving a multi-step process starting from a protected Linezolid derivative. A generalized synthetic workflow is presented below.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, adapted from published literature. Specific reagents and conditions may vary.

Materials:

-

Protected Linezolid intermediate

-

Oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide)

-

Appropriate solvents (e.g., acetone, acetonitrile, water)

-

Reagents for the introduction of carboxymethyl and hydroxyethyl groups (e.g., ethyl bromoacetate, ethylene oxide)

-

Deprotection agents (e.g., palladium on carbon for hydrogenolysis, acid/base for labile protecting groups)

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

-

Oxidative Cleavage: Dissolve the protected Linezolid intermediate in a suitable solvent system. Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C). Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Introduction of Side Chains: To the crude product from the previous step, add the reagents for introducing the carboxymethyl and hydroxyethyl groups in a suitable solvent. The reaction may require heating and/or the use of a base. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. Purify the product by column chromatography on silica gel.

-

Deprotection: Dissolve the protected intermediate in a suitable solvent and add the deprotection agent. Carry out the reaction under the appropriate conditions (e.g., hydrogen atmosphere for hydrogenolysis). Monitor the reaction until completion.

-

Final Purification: After removal of the catalyst and solvent, purify the final product, this compound, by preparative HPLC or recrystallization to obtain a compound of high purity.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B).[5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound disrupts these essential cellular processes, leading to antiproliferative and cytotoxic effects.[1] This mechanism is believed to be a key contributor to the hematologic toxicity observed with high levels of this compound.[1]

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on DNA topoisomerase II.

Materials:

-

Human DNA topoisomerase IIα or IIβ enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Topoisomerase II assay buffer

-

This compound

-

Etoposide (positive control)

-

DMSO (vehicle control)

-

Proteinase K

-

Loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide, SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing topoisomerase II assay buffer, ATP, and supercoiled plasmid DNA.

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control (etoposide).

-

Enzyme Addition: Initiate the reaction by adding human DNA topoisomerase II to each tube.

-

Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K. Incubate further to digest the enzyme.

-

Gel Electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control. The formation of linear DNA indicates the stabilization of the cleavage complex, a characteristic of topoisomerase poisons.

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated in various cell lines, particularly in human megakaryocytic cell lines, to understand its role in thrombocytopenia.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound.

Materials:

-

Human megakaryocytic cell line (e.g., MEG-01)

-

Cell culture medium and supplements

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle and positive controls.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetic Properties

The accumulation of this compound in plasma has been linked to an increased risk of Linezolid-induced toxicity, particularly in patients with renal impairment.[2] Pharmacokinetic studies are therefore crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Source |

| Mean Clearance (CL) | 13.54 L/h | [6][7] | |

| Volume of Distribution (Vd) | 47.1 L (assumed to be the same as linezolid) | [6][7] | |

| Trough Concentration (Ctrough) Predictive of Thrombocytopenia | ≥1.43 µg/mL | [2] | |

| Area Under the Curve (AUC₂₄) Predictive of Thrombocytopenia | ≥37.8 mg·h/L | [2] |

Experimental Protocol: Animal Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in a rodent model.

Materials:

-

Male and female rodents (e.g., Sprague-Dawley rats)

-

This compound

-

Dosing vehicles (for intravenous and oral administration)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)[8]

Procedure:

-

Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions. Divide them into groups for different routes of administration (e.g., intravenous and oral).

-

Dosing: Administer a single dose of this compound to each animal according to its assigned group and route of administration.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).

-

Plasma Preparation: Process the blood samples to obtain plasma and store them at -80 °C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.[8]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the concentration-time curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion

This compound, a major metabolite of Linezolid, is a molecule of significant toxicological interest. Its inhibitory effect on DNA topoisomerase II provides a plausible mechanism for the hematologic side effects associated with high Linezolid exposure. This technical guide consolidates the current knowledge on the chemical properties, synthesis, and biological activities of this compound, offering a valuable resource for researchers in the fields of drug metabolism, toxicology, and new drug development. Further investigation into the specific interactions of this compound with topoisomerase II and its downstream cellular consequences will be crucial for developing strategies to mitigate Linezolid-associated toxicities.

References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and this compound on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, this compound, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and this compound in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-142586 as a Topoisomerase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, a primary metabolite of the oxazolidinone antibiotic linezolid, has been identified as a catalytic inhibitor of human topoisomerase II alpha (TOP2A) and beta (TOP2B). This guide provides a comprehensive overview of the mechanism of action, experimental evaluation, and cellular effects of this compound as a topoisomerase II inhibitor. Its unique mechanism, which involves the inhibition of ATP hydrolysis and impediment of DNA binding rather than stabilization of the cleavage complex, distinguishes it from classical topoisomerase II poisons. This document summarizes the available data on this compound, outlines key experimental protocols for its characterization, and presents its mechanism through logical diagrams.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA arising during replication, transcription, and chromosome segregation.[1] Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This process is critical for cell viability, making topoisomerase II a key target for antimicrobial and anticancer therapies.

This compound is the major metabolite of the antibiotic linezolid.[2] Clinical observations have linked elevated levels of this compound to linezolid-induced hematologic toxicity, particularly thrombocytopenia.[1] Subsequent research has revealed that this toxicity stems from the inhibitory activity of this compound on human topoisomerase II.[1] This guide delves into the technical details of this compound as a topoisomerase II inhibitor.

Mechanism of Action

This compound acts as a catalytic inhibitor of both TOP2A and TOP2B.[1][2] Its mechanism is distinct from that of topoisomerase II poisons, such as etoposide, which stabilize the covalent DNA-topoisomerase cleavage complex, leading to DNA damage and apoptosis.[1] In contrast, this compound inhibits the catalytic cycle of topoisomerase II through a dual mechanism:

-

Impediment of DNA Binding: this compound prevents the binding of DNA to the topoisomerase II enzyme in a conformation that is favorable for cleavage.[1]

-

Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on ATP hydrolysis. This compound inhibits this process, further disrupting the enzyme's function.[1][2]

This mode of action prevents the formation of the TOP2-DNA cleavage complex and leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction.[1]

Quantitative Data

As of the latest available research, specific quantitative data on the inhibitory potency of this compound against topoisomerase II, such as IC50 values from enzymatic assays, have not been publicly reported. The primary literature describes the inhibitory effects qualitatively.

Experimental Protocols

The following sections describe the key experimental methodologies used to characterize this compound as a topoisomerase II inhibitor.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Principle: Active topoisomerase II will resolve the kDNA network into individual minicircles, which can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in the persistence of the catenated kDNA network.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, purified human topoisomerase IIα or IIβ, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Electrophoresis: The reaction products are resolved on an agarose gel.

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a short distance.

ATP Hydrolysis Assay

This assay measures the inhibition of the ATPase activity of topoisomerase II.

Principle: Topoisomerase II hydrolyzes ATP to ADP. The amount of ATP hydrolyzed can be quantified using various methods, such as a malachite green-based colorimetric assay that detects inorganic phosphate released during hydrolysis.

Protocol Outline:

-

Reaction Setup: A reaction mixture containing purified topoisomerase II, its DNA substrate (e.g., relaxed plasmid DNA), and reaction buffer is prepared.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

ATP Addition: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at 37°C.

-

Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the amount of inorganic phosphate is measured using a malachite green reagent.

-

Data Analysis: The rate of ATP hydrolysis is calculated and compared between the treated and untreated samples to determine the inhibitory effect of this compound.

Cellular Assays

These assays determine the cytotoxic and antiproliferative effects of this compound on cultured cells.

Principle: Various methods can be used, such as the MTT assay, which measures metabolic activity, or direct cell counting using a hemocytometer or an automated cell counter.

Protocol Outline (MTT Assay):

-

Cell Seeding: Cells (e.g., human leukemia cell lines like K562 or HL-60) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

This assay investigates the effect of this compound on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a propidium iodide solution.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

This assay assesses whether this compound induces DNA damage, a hallmark of topoisomerase II poisons.

Principle: The expression of key DNA damage response proteins, such as phosphorylated histone H2AX (γH2AX) and cleaved poly(ADP-ribose) polymerase (PARP), is measured by Western blotting.

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with this compound, a positive control (e.g., etoposide), and a vehicle control. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control.

Visualizations

Caption: Mechanism of this compound as a catalytic inhibitor of Topoisomerase II.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a novel catalytic inhibitor of human topoisomerase II that acts by a dual mechanism of impeding DNA binding and inhibiting ATP hydrolysis. This distinguishes it from classical topoisomerase II poisons and provides a molecular basis for the observed linezolid-induced hematologic toxicity. Further research is warranted to quantify the inhibitory potency of this compound and to fully elucidate the downstream signaling pathways affected by its activity. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other potential topoisomerase II inhibitors.

References

An In-Depth Technical Guide to the Biological Activity of PNU-142586

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-142586 is the primary and most abundant metabolite of the oxazolidinone antibiotic, linezolid.[1] While linezolid is a crucial therapeutic agent against multidrug-resistant Gram-positive infections, its clinical use can be limited by hematologic toxicity, most notably thrombocytopenia. Emerging evidence has identified this compound as a key mediator of this adverse effect. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The primary mechanism of this compound-induced toxicity is the inhibition of human DNA topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B). This activity disrupts critical cellular processes, including DNA replication and transcription, ultimately leading to antiproliferative and cytotoxic effects in hematopoietic cells.

Core Biological Activity: Inhibition of Topoisomerase II

The principal biological activity of this compound is the inhibition of human topoisomerase II enzymes. These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting TOP2A and TOP2B, this compound introduces a significant cytotoxic liability.

Mechanism of Action

This compound acts as a catalytic inhibitor of topoisomerase II. Its mechanism involves:

-

Impeding DNA Binding: this compound interferes with the binding of DNA to TOP2A and TOP2B.

-

Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on ATP hydrolysis. This compound inhibits this process, stalling the enzyme and preventing the re-ligation of the DNA strands.

This disruption of topoisomerase II function leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and ultimately cytotoxicity, particularly in rapidly dividing cells such as hematopoietic progenitors.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Ctrough | ≥1.43 µg/mL | Predictive threshold for Linezolid-Induced Thrombocytopenia (LIT) | [2] |

| AUC24 | ≥37.8 mg·h/L | Predictive threshold for LIT | [2] |

Table 2: Transporter Interaction Data

| Transporter | Interaction | IC50 | Compound | Reference |

| hOAT3 (SLC22A8) | Inhibition of this compound uptake | 0.59 ± 0.38 µM | Lansoprazole |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα (e.g., Inspiralis #H2A)

-

Kinetoplast DNA (kDNA) (e.g., Inspiralis #KDNA)

-

10x Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP)

-

Dilution Buffer (10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 50% glycerol)

-

This compound stock solution (in DMSO)

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Prepare a reaction mixture containing 1x Assay Buffer and 200 ng of kDNA.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα (typically 1-2 units). The final reaction volume is 30 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge at 10,000 x g for 1 minute.

-

Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at 80 V for 1-2 hours.

-

Visualize the DNA bands under UV light. Inhibition of decatenation is observed as the retention of kDNA in the well, while the decatenated mini-circles migrate into the gel in the control lanes.

Cytotoxicity Assay in MEG-01 Cells

This protocol details the assessment of this compound-induced cytotoxicity in the human megakaryoblastic cell line, MEG-01, using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

MEG-01 cells (ATCC CRL-2021)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Culture MEG-01 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to acclimate.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

hOAT3-Mediated Uptake Inhibition Assay

This assay determines the inhibitory effect of compounds on the uptake of a fluorescent substrate by human organic anion transporter 3 (hOAT3) expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing hOAT3 (and control HEK293 cells)

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

This compound stock solution (in DMSO)

-

Fluorescent hOAT3 substrate (e.g., 6-carboxyfluorescein)

-

Probenecid (a known hOAT3 inhibitor, as a positive control)

-

Hanks' Balanced Salt Solution (HBSS)

-

Poly-D-lysine coated 96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed hOAT3-expressing HEK293 cells and control cells onto poly-D-lysine coated 96-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound, a positive control inhibitor (probenecid), or vehicle (DMSO).

-

Initiate the uptake by adding the fluorescent hOAT3 substrate to each well.

-

Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

-

Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Calculate the percent inhibition of substrate uptake by this compound relative to the vehicle control.

Metabolic Pathway

This compound is formed from the oxidative metabolism of the morpholine ring of linezolid. This is a major metabolic pathway for linezolid in humans.[1]

Conclusion

This compound, the primary metabolite of linezolid, exhibits significant biological activity as an inhibitor of human topoisomerase II. This mechanism is the underlying cause of the hematologic toxicity observed with prolonged linezolid therapy. Understanding the biological activity of this compound is crucial for the development of safer oxazolidinone antibiotics and for the clinical management of patients receiving linezolid. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other drug metabolites with similar toxicological profiles.

References

The Pharmacokinetics of PNU-142586 in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is the hydroxyethyl glycine metabolite, a primary and microbiologically inactive metabolite of the oxazolidinone antibiotic, linezolid. While linezolid is a crucial therapeutic agent against multidrug-resistant Gram-positive infections, its prolonged use can lead to significant adverse effects, most notably hematologic toxicity such as thrombocytopenia.[1] Emerging evidence strongly suggests that the accumulation of its metabolites, particularly this compound, plays a significant role in these toxicities, making the understanding of its pharmacokinetic profile imperative for optimizing linezolid therapy and ensuring patient safety.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, detailing its metabolic generation, distribution, and elimination, with a focus on quantitative data and experimental methodologies.

Metabolism and Formation of this compound

Linezolid is primarily metabolized in the liver via oxidation of its morpholine ring, leading to the formation of two main inactive metabolites: this compound (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite).[3][4] This metabolic pathway is crucial to understanding the disposition of linezolid and the subsequent exposure to its metabolites.

Caption: Metabolic pathway of Linezolid to its primary metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is significantly influenced by renal function. In patients with impaired renal function, the clearance of this compound is reduced, leading to its accumulation in plasma.[3][5] The following tables summarize key pharmacokinetic parameters of this compound derived from a population pharmacokinetic study in adult patients receiving intravenous linezolid (600 mg twice daily).[3][6]

Table 1: Population Pharmacokinetic Parameters of this compound [3][6]

| Parameter | Population Mean Value | Influencing Covariate |

| Clearance (CL) | 13.54 L/h | Creatinine Clearance (CLcr) |

| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | - |

Table 2: Simulated Plasma Concentrations of this compound in Patients with Varying Renal Function [3]

| Renal Function (CLcr) | Trough Concentration (Cmin) (μg/mL) | Area Under the Curve (AUC) (mg·h/L) |

| Normal (90 mL/min) | 0.7 | 25.7 |

| Severe Dysfunction (15 mL/min) | 4.5 | 107.1 |

Table 3: Trough Concentrations of this compound in Patients With and Without Renal Impairment [5]

| Patient Group | Mean Trough Concentration (Cmin) (μg/mL) (SD) |

| With Renal Impairment | 25.7 (16.4) |

| Without Renal Impairment | 3.8 (SD not provided) |

Experimental Protocols

The quantification of this compound in human plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. The following section details a validated analytical method and a typical population pharmacokinetic analysis workflow.

Quantification of this compound in Human Plasma by UPLC

A common method for the simultaneous determination of linezolid and its metabolites, including this compound, is Ultra-Performance Liquid Chromatography (UPLC).[3][5][7]

1. Sample Preparation:

-

Protein precipitation is performed by adding acetonitrile to the plasma sample.

-

The mixture is vortexed and centrifuged to separate the precipitated proteins.

-

The resulting supernatant is collected for analysis.[5]

2. Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column.[5]

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution.

-

Detection: UV detection at a wavelength of 254 nm.[5]

-

Internal Standard: p-Toluic acid is often used as an internal standard for quantification.[5]

3. Validation Parameters:

-

Linearity: The calibration curve for this compound is typically linear over a concentration range of 0.2 to 20.0 µg/mL.[5]

-

Accuracy and Precision: Intra- and inter-assay accuracies are generally within 92.8–101.5%, with precision (RSD%) being less than 7.1%.[3][7]

-

Stability: this compound is stable in plasma through three freeze-thaw cycles and for at least 30 days when stored frozen. It is also stable in the processed sample in the UPLC autosampler for over 48 hours at 4°C.[5][7]

Caption: Workflow for the quantification of this compound in human plasma.

Population Pharmacokinetic (PK) Analysis

Population PK modeling is employed to characterize the pharmacokinetics of this compound in a patient population and identify factors that influence its variability.

1. Data Collection:

-

Patient demographic data (e.g., age, weight).

-

Laboratory parameters, with a key focus on creatinine clearance (CLcr) as an indicator of renal function.

-

Sparse plasma concentration samples of this compound collected at various time points after linezolid administration.[3][6]

2. Modeling Approach:

-

A non-linear mixed-effects modeling software (e.g., Phoenix NLME™) is utilized.[3]

-

A structural pharmacokinetic model (e.g., a one-compartment model) is developed to describe the time course of this compound concentrations.

-

Covariate analysis is performed to identify factors (e.g., CLcr) that significantly influence the pharmacokinetic parameters (e.g., clearance).[3]

-

The final model is validated using various techniques, such as goodness-of-fit plots and bootstrap analysis.

Clinical Significance and Mechanism of Toxicity

Elevated concentrations of this compound are associated with an increased risk of linezolid-induced hematologic toxicity, particularly thrombocytopenia.[1][2] Recent studies have begun to elucidate the underlying mechanisms.

This compound has been identified as a topoisomerase II inhibitor, targeting both TOP2A and TOP2B.[1] By impeding the binding of DNA to these enzymes and inhibiting ATP hydrolysis, this compound disrupts DNA replication and transcription. This ultimately leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which are thought to contribute to hematologic toxicity.[1]

Furthermore, the renal elimination of this compound is mediated, in part, by the human organic anion transporter 3 (hOAT3).[8][9] Co-administration of drugs that inhibit hOAT3, such as the proton pump inhibitor lansoprazole, can lead to increased plasma concentrations of this compound, thereby potentially exacerbating the risk of thrombocytopenia.[8][9]

Caption: Proposed mechanism of this compound-induced hematologic toxicity.

Conclusion

The pharmacokinetic profile of this compound is characterized by its significant dependence on renal function for elimination. Accumulation of this metabolite in patients with renal impairment is a critical factor in the development of linezolid-associated hematologic toxicities. A thorough understanding of the pharmacokinetics and mechanism of toxicity of this compound is essential for the development of safer dosing strategies for linezolid, particularly in vulnerable patient populations. Monitoring of this compound plasma concentrations may serve as a valuable tool to mitigate the risk of adverse events and personalize linezolid therapy.[2]

References

- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and this compound on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. Synthesis of Linezolid Metabolites PNU-142300 and this compound toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and this compound in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]

- 8. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, this compound, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

PNU-142586 and Mitochondrial Dysfunction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, a principal metabolite of the oxazolidinone antibiotic linezolid, is increasingly implicated in the dose- and duration-dependent hematologic toxicity observed during prolonged linezolid therapy. While the primary mechanism of this compound-induced cytotoxicity is the inhibition of nuclear DNA topoisomerase II (TOP2A and TOP2B), emerging evidence highlights a significant downstream consequence: mitochondrial dysfunction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its indirect but critical impact on mitochondrial integrity and function. This document synthesizes current understanding, presents available data, and offers detailed experimental protocols for the investigation of this compound-induced mitochondrial toxicity.

Introduction: this compound and its Clinical Significance

This compound is the hydroxyethyl glycine metabolite of linezolid, formed through the oxidative cleavage of linezolid's morpholine ring.[1] Unlike its parent compound, this compound lacks antibacterial activity.[2] However, clinical studies have demonstrated a strong correlation between elevated plasma concentrations of this compound and the development of hematologic adverse effects, most notably thrombocytopenia.[3][4] This has led to increased scrutiny of the metabolite's own pharmacological and toxicological profile. Accumulation of this compound, particularly in patients with renal impairment, is considered a key risk factor for linezolid-induced toxicity.[5]

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular targets of this compound are the nuclear enzymes DNA topoisomerase II alpha (TOP2A) and beta (TOP2B).[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. This compound acts as a catalytic inhibitor of TOP2, disrupting its ability to manage DNA supercoiling and decatenate intertwined DNA strands.[6] This inhibition impedes DNA replication and transcription, leading to antiproliferative and cytotoxic effects in rapidly dividing cells, such as hematopoietic progenitors.[6][7]

Quantitative Data: Inhibition of Topoisomerase II Activity

The following table summarizes the inhibitory concentrations of this compound against TOP2A.

| Assay Type | Target | IC₅₀ | Source |

| kDNA Decatenation | TOP2A | ~150 µM | [6] |